Cas no 2430-01-5 (2-Bromo-N,N-diethylacetamide)
2-Bromo-N,N-diethylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-N,N-diethylacetamide
- Acetamide,2-bromo-N,N-diethyl-
- 2-BROMO-N,N-DIETHYL-ACETAMIDE
- 2-bromo-N,N-diethylacetamide(SALTDATA: FREE)
- AC1L5E44
- AC1Q27GJ
- Ambcb4023672
- AR-1D9669
- ARONIS023576
- BrCH2C(O)NEt2
- BROMO-N,N-DIETHYLACETAMIDE
- N,N-diethyl-2-bromoacetamide
- N,N-diethylbromoacetamide
- NSC15092
- DTXSID50280012
- N-(Bromoacetyl)diethylamine
- MFCD06800061
- AKOS000319708
- N,N-diethyl-alpha-bromoacetamide
- EN300-206184
- N,N-diethyl-2-bromo-acetamide
- 2-bromo-N, N-diethylacetamide
- NSC-15092
- 2-Bromo-N,N-diethylacetamide, AldrichCPR
- SCHEMBL318240
- LHNPENNQGSGOTO-UHFFFAOYSA-N
- FS-5177
- 2430-01-5
- CS-0214938
- ALBB-019150
- Acetamide, 2-bromo-N,N-diethyl-
- DB-343662
-
- MDL: MFCD06800061
- Inchi: 1S/C6H12BrNO/c1-3-8(4-2)6(9)5-7/h3-5H2,1-2H3
- InChI Key: LHNPENNQGSGOTO-UHFFFAOYSA-N
- SMILES: BrCC(N(CC)CC)=O
Computed Properties
- Exact Mass: 193.01026
- Monoisotopic Mass: 193.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 91.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.337
- Boiling Point: 219°Cat760mmHg
- Flash Point: 86.2°C
- Refractive Index: 1.481
- PSA: 20.31
- LogP: 1.24970
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
2-Bromo-N,N-diethylacetamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Bromo-N,N-diethylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 044522-250mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 95% | 250mg |
£34.00 | 2022-03-01 | |
| Fluorochem | 044522-25g |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 95% | 25g |
£666.00 | 2022-03-01 | |
| TRC | B062715-100mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 100mg |
$ 125.00 | 2022-06-07 | ||
| TRC | B062715-250mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 250mg |
$ 260.00 | 2022-06-07 | ||
| TRC | B062715-500mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 500mg |
$ 415.00 | 2022-06-07 | ||
| Fluorochem | 044522-5g |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 95% | 5g |
£193.00 | 2022-03-01 | |
| Fluorochem | 044522-1g |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 95% | 1g |
£66.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 078256-500mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 500mg |
6827.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 078256-1g |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 1g |
8533.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 078256-500mg |
2-Bromo-N,N-diethylacetamide |
2430-01-5 | 500mg |
6827CNY | 2021-05-07 |
2-Bromo-N,N-diethylacetamide Suppliers
2-Bromo-N,N-diethylacetamide Related Literature
-
Renee Sokias,Eryn L. Werry,Sook W. Chua,Tristan A. Reekie,Lenka Munoz,Erick C. N. Wong,Lars M. Ittner,Michael Kassiou Med. Chem. Commun. 2017 8 202
-
2. Neutral glycoconjugated amide-based calix[4]arenes: complexation of alkali metal cations in waterNikola Cindro,Josip Po?ar,Dajana Bari?i?,Nikola Bregovi?,Katarina Pi?uljan,Renato Toma?,Leo Frkanec,Vladislav Tomi?i? Org. Biomol. Chem. 2018 16 904
-
3. N-Functionalised heterocyclic carbene complexes of silverArran A. D. Tulloch,Andreas A. Danopoulos,Scott Winston,Sven Kleinhenz,Graham Eastham J. Chem. Soc. Dalton Trans. 2000 4499
-
Richard Herchl,Martin Stiftinger,Mario Waser Org. Biomol. Chem. 2011 9 7023
-
5. Heterofunctionalised phosphites built on a calix[4]arene scaffold and their use in 1-octene hydroformylation. Formation of 12-membered P,O-chelate ringsStéphane Steyer,Catherine Jeunesse,Dominique Matt,Richard Welter,Marcel Wesolek J. Chem. Soc. Dalton Trans. 2002 4264
Additional information on 2-Bromo-N,N-diethylacetamide
Introduction to 2-Bromo-N,N-diethylacetamide (CAS No: 2430-01-5)
2-Bromo-N,N-diethylacetamide, with the chemical formula C₆H₁₁BrN₂O, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 2430-01-5, has garnered attention due to its versatile applications in synthetic chemistry and its potential role in the development of novel pharmaceutical agents. The structural features of this molecule, particularly the presence of a bromine substituent and an acetamide functional group, make it a valuable intermediate in various chemical transformations.
The synthesis of 2-Bromo-N,N-diethylacetamide typically involves the bromination of ethyl acetamide or related derivatives. This process requires careful control of reaction conditions to ensure high yield and purity. The bromine atom introduced into the molecule enhances its reactivity, making it a useful building block for more complex structures. In recent years, advancements in synthetic methodologies have allowed for more efficient and environmentally friendly routes to produce this compound, aligning with the growing emphasis on sustainable chemistry practices.
In the realm of pharmaceutical research, 2-Bromo-N,N-diethylacetamide has been explored for its potential as a precursor in the synthesis of bioactive molecules. The bromine moiety provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing complex heterocyclic compounds. These types of reactions are frequently employed in drug discovery to create molecules with desired pharmacological properties.
Recent studies have highlighted the utility of 2-Bromo-N,N-diethylacetamide in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating this compound into drug candidates, researchers aim to develop selective inhibitors that can modulate kinase activity without causing significant side effects. The versatility of 2-Bromo-N,N-diethylacetamide as a scaffold allows for the creation of diverse molecular architectures, which can be fine-tuned to optimize binding affinity and selectivity.
The role of 2-Bromo-N,N-diethylacetamide extends beyond kinase inhibition. It has also been investigated as a component in the synthesis of antimicrobial agents. The structural motif present in this compound can be modified to target bacterial enzymes or interfere with essential metabolic pathways. Such modifications are critical in addressing the growing challenge of antibiotic resistance, where novel therapeutic strategies are needed.
In addition to its pharmaceutical applications, 2-Bromo-N,N-diethylacetamide finds use in materials science and agrochemical research. Its reactivity makes it a valuable intermediate in the synthesis of polymers and coatings that exhibit unique properties. Furthermore, derivatives of this compound have been explored as potential herbicides or pesticides, offering new solutions for agricultural challenges while maintaining environmental safety.
The chemical properties of 2-Bromo-N,N-diethylacetamide, particularly its solubility and stability under various conditions, make it a practical choice for industrial applications. Researchers have leveraged these properties to develop efficient processes for its incorporation into larger molecules. For instance, its ability to participate in nucleophilic substitution reactions allows for seamless integration into complex synthetic routes without compromising yield or purity.
The safety profile of 2-Bromo-N,N-diethylacetamide is another critical aspect that has been thoroughly evaluated. While handling this compound requires standard laboratory precautions due to its reactivity, it does not pose significant health risks when proper protocols are followed. This makes it a favorable choice for both academic and industrial research settings where safety is paramount.
In conclusion, 2-Bromo-N,N-diethylacetamide (CAS No: 2430-01-5) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate and precursor for bioactive molecules underscores its importance in modern chemistry and pharmaceutical research. As research continues to evolve, the utility of this compound is expected to expand further, driving innovation in drug discovery and materials science.
2430-01-5 (2-Bromo-N,N-diethylacetamide) Related Products
- 112257-15-5(2-bromo-1-(4-methyl-1-piperazinyl)-Ethanone)
- 5327-00-4(2-Bromo-N-ethylacetamide)
- 60277-03-4(N,N-Diallyl-2-bromoacetamide)
- 6302-66-5(Piperazine,1,4-bis(bromoacetyl)- (7CI,9CI))
- 7152-58-1(Acetamide, 2-bromo-N-(2-bromoethyl)-)
- 5468-77-9(2-Bromo-n,n-dimethylacetamide)
- 330809-39-7(1-(4-acetylpiperazin-1-yl)-2-bromoethan-1-one)
- 847380-82-9(N,N-Bis(2-bromoethyl)acetamide)
- 40124-27-4(2-Bromo-N,N-dibutylacetamide)
- 885267-00-5(1-(azetidin-1-yl)-2-bromoethan-1-one)